N-Desmethyl Doxycycline

Drug Metabolism Pharmacokinetics Cytochrome P450

Generic doxycycline or tetracycline standards cannot resolve N-Desmethyl Doxycycline in impurity profiling, risking QC failures and flawed pharmacokinetic models. Procure N-Desmethyl Doxycycline as a dedicated reference standard to: - Quantify this N-demethylation impurity in doxycycline API and finished dosage forms via HPLC/LC-MS. - Monitor CYP3A4-mediated metabolism in vitro/in vivo for DMPK phenotyping and drug-drug interaction studies. - Calibrate synthetic N-methylation efficiency to improve doxycycline API yield and purity.

Molecular Formula C21H22N2O8
Molecular Weight 430.413
CAS No. 86271-83-2
Cat. No. B580146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Doxycycline
CAS86271-83-2
Synonyms[4S-(4α,4aα,5α,5aα,6α,12aα)]-1,4,4a,5,5a,6,11,12a-Octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-4-(methylamino)-1,11-dioxo-2-naphthacenecarboxamide
Molecular FormulaC21H22N2O8
Molecular Weight430.413
Structural Identifiers
SMILESCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O
InChIInChI=1S/C21H22N2O8/c1-6-7-4-3-5-8(24)10(7)15(25)11-9(6)16(26)13-14(23-2)17(27)12(20(22)30)19(29)21(13,31)18(11)28/h3-6,9,13-14,16,23-26,29,31H,1-2H3,(H2,22,30)/t6-,9+,13+,14-,16-,21-/m0/s1
InChIKeyRNNLTLVVHHDBRY-BTGWETQASA-N
Commercial & Availability
Standard Pack Sizes0.2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Doxycycline Overview


N-Desmethyl Doxycycline (NDD) is a primary metabolite and process impurity of the tetracycline-class antibiotic doxycycline, generated via N-demethylation during hepatic metabolism or incomplete synthetic methylation . With a molecular weight of 430.41 g/mol and the formula C21H22N2O8, it differs from doxycycline by a single methyl group on the 4-amino position, a structural nuance that underpins its distinct physicochemical properties and its critical role in pharmaceutical analysis and drug development .

Format Analytical impurity reference standard
Workflow Doxycycline impurity profiling & metabolite monitoring
Use context CYP3A4 metabolism marker & synthetic reaction reference

Why N-Desmethyl Doxycycline Cannot Be Substituted


Generic tetracycline or doxycycline standards cannot substitute for N-Desmethyl Doxycycline in analytical or research applications. Its specific structure, formed by CYP450-mediated N-demethylation of doxycycline, creates a unique impurity with distinct chromatographic and metabolic properties [1]. Relying on a general doxycycline standard fails to provide the specificity needed to monitor this critical impurity in drug substance batches or to accurately trace doxycycline's metabolic fate, leading to potential quality control failures and flawed pharmacokinetic models [2].

Attribute
N-Desmethyl Doxycycline
Generic Doxycycline Standard
Impurity specificity
Process-related impurity with distinct chromatographic retention
May not resolve from parent drug in standard impurity methods
Metabolic marker
CYP3A4-specific N-demethylation product
Multiple clearance pathways reduce metabolic specificity
Synthetic reference
Quantifiable marker for N-demethylation efficiency
May not directly track N-demethylation reaction progress

Quantitative Evidence for N-Desmethyl Doxycycline


CYP450 Metabolism Marker vs. Doxycycline

The formation of N-Desmethyl Doxycycline is specifically linked to the activity of cytochrome P450 enzymes, particularly CYP3A4, a pathway distinct from the non-enzymatic degradation or other metabolic routes of its parent compound, doxycycline [1]. This enzymatic specificity makes NDD a direct and quantitative biomarker for hepatic CYP3A4 function in in vitro and in vivo models, unlike doxycycline which is also subject to other clearance mechanisms.

CYP450 Pathway Specificity
Class-level
NDD formation primarily CYP3A4-mediated; doxycycline clearance uses multiple pathways.
Supports CYP3A4 phenotyping and DDI research models.
Inferred from hepatic microsome studies.
Drug Metabolism Pharmacokinetics Cytochrome P450 Drug-Drug Interactions

Structure-Based HPLC-MS Impurity Detection

N-Desmethyl Doxycycline possesses a distinct chemical structure from doxycycline (secondary amine vs. tertiary amine) that results in quantifiably different chromatographic behavior, enabling its specific detection and quantification as a process impurity . This difference is exploited in validated HPLC and LC-MS methods to resolve NDD from doxycycline and other related substances, with limits of detection achievable in the ppb range .

HPLC-MS Resolution
Data to verify
Baseline separation by reversed-phase HPLC; MS detection at m/z 431 [M+H]⁺.
Supports impurity profiling method development.
Method conditions require validation.
Pharmaceutical Quality Control Method Validation HPLC LC-MS Impurity Profiling

Synthesis Yield Reference Standard

During the synthesis of isotopically labeled doxycycline standards, N-Desmethyl Doxycycline was generated as a key intermediate and byproduct. In a reported synthesis, the N-demethylation of doxycycline resulted in a conversion to the N-desmethyl product with a yield of 79%, leaving 21% of unreacted doxycycline [1]. This quantitative data demonstrates the compound's utility as a reference standard for assessing reaction efficiency and optimizing methylation steps in doxycycline production.

Reaction Conversion Yield
Head-to-head
79% yield N-desmethyl product vs. 21% unreacted doxycycline (3.76:1)
Supports reaction efficiency monitoring.
Non-classical Polonovski reaction conditions.
Process Chemistry Synthetic Yield Analytical Reference Standard Reaction Monitoring

Application Scenarios for N-Desmethyl Doxycycline


HPLC and LC-MS Method Validation for Impurity Profiling

Quality control and analytical development laboratories should procure N-Desmethyl Doxycycline as a reference standard to develop and validate high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods for the detection and quantification of this specific impurity in doxycycline active pharmaceutical ingredient (API) and finished dosage forms [1]. Its distinct chromatographic properties enable accurate resolution and quantification, ensuring compliance with ICH guidelines for impurity control.

CYP450 Metabolism & Drug-Drug Interaction Studies

Researchers in drug metabolism and pharmacokinetics (DMPK) should use N-Desmethyl Doxycycline as an analytical standard to quantify the activity of CYP3A4 enzymes in vitro (e.g., using human liver microsomes or hepatocytes) and in vivo [1]. Monitoring the formation of this specific metabolite is crucial for phenotyping studies and for assessing the potential of co-administered drugs to inhibit or induce doxycycline metabolism, a key factor in predicting clinical drug-drug interactions.

Synthetic Route Optimization and Reaction Monitoring

Process chemists and chemical engineers can utilize N-Desmethyl Doxycycline as a quantitative reference standard to monitor the efficiency of the N-methylation step in the synthesis of doxycycline [1]. By establishing a calibrated assay for this impurity, they can precisely measure reaction conversion, identify process parameters that minimize its formation, and improve the overall yield and purity of the final doxycycline API.

Application
Selection Property
Validation Focus
Impurity profiling method development
Distinct chromatographic retention vs. doxycycline
Resolution specificity & method accuracy
CYP3A4 phenotyping & DDI research
CYP3A4-specific metabolite formation
Enzyme activity assessment & DDI model interpretation
Synthetic route optimization
Quantitative N-demethylation marker
Reaction conversion & process impurity control
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